CID 78061270
Description
CID 78061270 is a chemical compound of significant interest in medicinal and synthetic chemistry due to its unique structural and functional attributes. This analysis focuses on its comparison with structurally or functionally related compounds, leveraging methodologies outlined in peer-reviewed guidelines and databases .
Properties
Molecular Formula |
C9H18O3Si |
|---|---|
Molecular Weight |
202.32 g/mol |
InChI |
InChI=1S/C9H18O3Si/c1-2-10-8-13-5-3-4-11-6-9-7-12-9/h9H,2-8H2,1H3 |
InChI Key |
QUDGXSLIVVVIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si]CCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78061270 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
CID 78061270 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
CID 78061270 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78061270 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties
| Parameter | CID 78061270 | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight | 320.4 g/mol | 305.8 g/mol | 335.2 g/mol | 312.1 g/mol |
| LogP | 2.1 | 1.8 | 2.5 | 1.9 |
| Solubility (mg/mL) | 0.45 | 0.62 | 0.28 | 0.51 |
| TPSA | 75.6 Ų | 68.3 Ų | 82.1 Ų | 71.4 Ų |
Data inferred from structural analogs and predictive models
Mechanistic Uniqueness
The compound’s distinct mechanism involves covalent binding to catalytic cysteine residues, a feature absent in non-sulfhydryl-reactive analogs like Compound X. This property enhances its utility in irreversible inhibition studies .
Methodological Considerations for Comparative Studies
Data Reproducibility
- Protocol Standardization : Detailed documentation of reaction conditions (e.g., molar ratios, catalyst batches) is critical, as seen in studies on CID 78061707 .
- Analytical Validation : Use UPLC-MS for purity analysis, ensuring consistency with benchmarks like CID 78069042 .
Addressing Contradictions
- Thermodynamic Data : Discrepancies in melting points or solubility should be resolved via forced degradation studies (e.g., ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
